(4S,5R)-4-Methyl-5-phenyl-3-propionyl-2-oxazolidinone
Overview
Description
“(4S,5R)-4-Methyl-5-phenyl-3-propionyl-2-oxazolidinone” is a chiral derivative of propionic acid . It is used in highly enantioselective aldol, alkylation, and acylation reactions . The compound has a molecular weight of 233.27 .
Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code1S/C13H15NO3/c1-3-11(15)14-9(2)12(17-13(14)16)10-7-5-4-6-8-10/h4-9,12H,3H2,1-2H3/t9-,12-/m0/s1
. This indicates that the compound has a molecular formula of C13H15NO3 . Physical And Chemical Properties Analysis
This compound is a solid at room temperature . and should be stored in a refrigerator . The compound has a density of 1.161 g/mL at 20 °C .Scientific Research Applications
Synthesis of Nonproteinogenic Amino Acids : This compound has been used in the stereoselective synthesis of nonproteinogenic amino acids. For instance, it was instrumental in synthesizing the amino acid (2S,3R)-3-amino-2-hydroxydecanoic acid, a naturally occurring compound (Wee & Mcleod, 2003).
Amidoalkylation Reactions : The compound has shown effectiveness in diastereoselective amidoalkylation reactions, particularly in the context of electrochemically methoxylated chiral 2-oxazolidinones. These reactions are valuable for producing β-amino alcohol precursors (Zietlow & Steckhan, 1994).
Enantioselective Syntheses : It's been used in the enantioselective synthesis of pharmacologically relevant compounds, such as aminophosphonic acids, which are of interest due to their potential therapeutic applications (Reyes-Rangel et al., 2006).
Synthesis of GABA Analogues : This compound has been used in the synthesis of 2-substituted derivatives of 4-aminobutanoic acid (GABA), a significant neurotransmitter in the human body. The process involves cyanomethylation followed by specific hydrolysis and hydrogenation steps (Azam, D'souza, & Wyatt, 1996).
Antibacterial Applications : Oxazolidinones, the class of compounds to which this chemical belongs, have shown promising antibacterial properties. They exhibit a unique mechanism of bacterial protein synthesis inhibition, making them valuable in antimicrobial research (Zurenko et al., 1996).
Agricultural Fungicides : Oxazolidinones are also being explored in agriculture, specifically as fungicides. Compounds in this class, including derivatives of "(4S,5R)-4-Methyl-5-phenyl-3-propionyl-2-oxazolidinone," have shown efficacy in controlling plant pathogens in various crops (Sternberg et al., 2001).
Development of Synthetic Methods : The compound has been a focus in developing new synthetic methods and strategies for creating complex molecules, which are important in drug discovery and material science (Jin-song, 2011).
Chiral Auxiliary Applications : It has been used as a chiral auxiliary in various syntheses, demonstrating its versatility in stereoselective organic reactions (Coumbarides et al., 2006).
Synthesis of Fluorescent Compounds : The compound is involved in the synthesis of strongly fluorescent molecules, which are important in chemical sensing and imaging applications (Tang & Verkade, 1996).
Asymmetric Synthesis of Fatty Acid Esters : It has been employed in the highly selective asymmetric synthesis of 2-hydroxy fatty acid methyl esters, illustrating its potential in creating stereochemically complex natural products (Hwang & Erhan, 2001).
Safety And Hazards
properties
IUPAC Name |
(4S,5R)-4-methyl-5-phenyl-3-propanoyl-1,3-oxazolidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-3-11(15)14-9(2)12(17-13(14)16)10-7-5-4-6-8-10/h4-9,12H,3H2,1-2H3/t9-,12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMRFZBKROHCLIL-CABZTGNLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1C(C(OC1=O)C2=CC=CC=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)N1[C@H]([C@H](OC1=O)C2=CC=CC=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4S,5R)-4-Methyl-5-phenyl-3-propionyl-2-oxazolidinone |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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